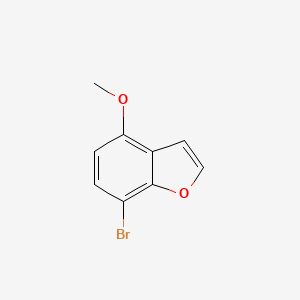

7-Bromo-4-methoxy-1-benzofuran

Description

Historical Context and Fundamental Significance of Benzofuran (B130515) Derivatives in Organic Chemistry

The journey of benzofuran chemistry began in 1870 with the first synthesis of the benzofuran ring by Perkin. acs.orgnih.govresearchgate.net This foundational discovery laid the groundwork for the exploration of a new class of heterocyclic compounds. researchgate.net Over the decades, the fundamental significance of benzofuran derivatives has grown exponentially, driven by their identification in numerous biologically active natural products. nih.govrsc.org These natural occurrences have served as inspiration for the development of novel synthetic methodologies aimed at creating diverse benzofuran structures. divyarasayan.org The benzofuran core is now recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. rsc.org

Prevalence of Benzofuran Moieties in Advanced Synthetic Methodologies

The development of sophisticated synthetic methods has been crucial to unlocking the full potential of benzofuran derivatives. Modern organic synthesis has seen a surge in the creation of novel strategies for constructing the benzofuran ring system, often with high efficiency and selectivity. acs.orgnih.govbohrium.com These methodologies include various catalytic and non-catalytic approaches, such as transition metal-catalyzed cross-coupling reactions, cyclization reactions, and multicomponent reactions. acs.orgnih.govbohrium.commdpi.com

Palladium- and copper-based catalysts have been particularly instrumental in the synthesis of benzofurans, facilitating reactions like the Sonogashira coupling followed by intramolecular cyclization. acs.orgdivyarasayan.orgelsevier.es Other transition metals, including nickel, rhodium, gold, silver, and ruthenium, have also been employed to catalyze the formation of the benzofuran ring. acs.orgnih.govbohrium.com Furthermore, methods utilizing Lewis acids, Brønsted acids, and even visible light have expanded the toolkit available to synthetic chemists. nih.govbohrium.com These advanced synthetic strategies not only enable the efficient production of known benzofuran derivatives but also open doors to the creation of novel and structurally complex molecules. acs.org

Academic Research Trajectories for Halogenated and Methoxylated Benzofurans

Within the broad family of benzofuran derivatives, those bearing halogen and methoxy (B1213986) substituents have garnered significant academic interest due to their unique electronic and steric properties.

The introduction of a bromine atom into a benzofuran scaffold can significantly influence its chemical reactivity and biological activity. nih.govmdpi.com Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. mdpi.com Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target. mdpi.com The position of the halogen on the benzofuran ring is a critical determinant of its effect on the molecule's properties. mdpi.commdpi.com

Methoxy groups, on the other hand, are electron-donating substituents that can modulate the electron density of the benzofuran ring system. nih.govlatrobe.edu.au This can influence the molecule's reactivity in electrophilic aromatic substitution reactions and can also impact its interaction with biological macromolecules. The strategic placement of methoxy groups has been shown to be beneficial for the affinity and activity of certain benzofuran derivatives at specific biological targets. nih.gov The combination of bromine and methoxy substituents can therefore lead to compounds with finely tuned properties. mdpi.com

The specific compound, 7-Bromo-4-methoxy-1-benzofuran, is a subject of interest within the broader research on halogenated and methoxylated benzofurans. Its chemical properties are defined by the interplay of the electron-donating methoxy group at the 4-position and the electron-withdrawing bromine atom at the 7-position on the benzofuran ring.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-7-methoxy-1-benzofuran | 4-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid |

|---|---|---|---|

| IUPAC Name | This compound | 4-bromo-7-methoxy-1-benzofuran | 4-bromo-7-methoxy-1-benzofuran-3-carboxylic acid |

| CAS Number | 286836-01-9 | 1258960-00-7 | Not Available |

| Molecular Formula | C₉H₇BrO₂ | C₉H₇BrO₂ | C₁₀H₇BrO₄ |

| Molecular Weight | 227.05 g/mol | 227.05 g/mol | 271.06 g/mol |

| Physical Form | Solid | Data not available | Data not available |

| Purity | 98% | Data not available | Data not available |

| Storage Temperature | Room temperature | Data not available | Data not available |

Data sourced from available chemical supplier and database information. sigmaaldrich.comnih.govnih.gov

Research on this compound and its isomers primarily revolves around its synthesis and its potential as a building block for more complex molecules. The synthesis of such compounds often involves multi-step sequences starting from readily available precursors. For instance, the synthesis of related methoxy-substituted benzofurans has been achieved from starting materials like vanillin. jocpr.com The introduction of the bromine atom can be accomplished through electrophilic bromination using reagents like N-bromosuccinimide (NBS).

While specific, in-depth research findings on the direct applications of this compound are not extensively detailed in publicly available literature, its structural motifs are present in compounds that have been investigated for a variety of biological activities. The strategic placement of bromo and methoxy groups on the benzofuran scaffold is a recurring theme in the design of molecules with potential therapeutic applications. mdpi.comnih.gov Therefore, this compound represents a valuable intermediate for the synthesis of a diverse range of derivatives for further scientific investigation.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVOAENFWKIPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622878 | |

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-01-9 | |

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 4 Methoxy 1 Benzofuran

Reactivity Profiles of Benzofuran (B130515) Halogen and Methoxy (B1213986) Substituents

The reactivity of 7-Bromo-4-methoxy-1-benzofuran is largely dictated by the electronic effects of the bromo and methoxy groups on the benzofuran core. These substituents influence the electron density distribution across the aromatic system, thereby directing the outcome of various chemical transformations.

Electrophilic Aromatic Substitution Patterns on the Benzofuran Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. The regioselectivity of this reaction on a substituted benzofuran is determined by the directing effects of the existing substituents. unizin.org

Methoxy Group (-OCH₃): The methoxy group at the C-4 position is a strong activating group. youtube.com Through resonance, it donates electron density to the benzene (B151609) portion of the benzofuran ring, primarily at the ortho and para positions relative to itself. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. youtube.comorganicchemistrytutor.com

Bromo Group (-Br): The bromine atom at the C-7 position is a deactivating group due to its inductive electron-withdrawing effect. libretexts.org However, like other halogens, it acts as an ortho- and para-director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation (sigma complex). libretexts.orglibretexts.org

In this compound, the powerful activating and ortho, para-directing effect of the C-4 methoxy group is the dominant influence. Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to the methoxy group. The position ortho to the methoxy group (C-5) and para to it (C-7, which is already substituted) are the most activated. Given that C-7 is blocked by bromine, the primary site for electrophilic attack on the benzene ring would be the C-5 position. The furan (B31954) ring is also susceptible to electrophilic attack, typically at the C-2 position.

| Position | Directing Influence of C-4 Methoxy | Directing Influence of C-7 Bromo | Overall Predicted Reactivity |

|---|---|---|---|

| C-2 | - | - | High (Inherent reactivity of furan ring) |

| C-3 | - | - | Low |

| C-5 | Ortho (Activating) | Meta (Deactivating) | High (Strongly Activated) |

| C-6 | Meta (Deactivating) | Ortho (Deactivating) | Low |

Transition Metal-Catalyzed Functionalization of the Benzofuran Nucleus

Modern synthetic chemistry heavily relies on transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The halogenated and C-H sites on this compound are prime targets for such functionalization.

Cross-Coupling Reactions of Halogenated Benzofurans

The bromine atom at the C-7 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecular architectures. rsc.org

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is known for its high stereoselectivity, typically yielding the trans product. youtube.combeilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a highly reliable method for synthesizing aryl-alkynes. ucsb.edunih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 7-Aryl-4-methoxy-1-benzofuran |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | 7-Vinyl-4-methoxy-1-benzofuran |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 7-Alkynyl-4-methoxy-1-benzofuran |

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. nih.gov Palladium-catalyzed C-H arylation is a particularly useful tool for modifying aromatic heterocycles. nih.govresearchgate.net For benzofuran systems, C-H functionalization typically occurs with high regioselectivity at the C-2 position of the furan ring. nih.govacs.org However, directing groups on the benzene ring can also guide C-H activation to other positions. While the C-2 position is electronically favored, specific catalytic systems using directing templates can achieve functionalization at more remote sites like C-5 or C-6. dmaiti.comacs.org These advanced strategies provide powerful methods for the late-stage functionalization of complex molecules. nih.gov

Ring-Opening and Ring-Closing Pathways of the Benzofuran System

The stability of the benzofuran ring system is substantial due to its aromaticity, but under certain conditions, it can undergo ring-opening or be formed through ring-closing reactions.

Ring-Opening Pathways: The cleavage of the endocyclic C-O bond in benzofurans is a challenging but valuable transformation for accessing functionalized phenol (B47542) derivatives. researchgate.net This is often achieved using transition metal catalysis, particularly with nickel-based systems. chinesechemsoc.orgacs.orgresearchgate.netchinesechemsoc.org Nickel catalysts, in conjunction with reducing agents like silanes or organometallic reagents, can cleave the C2-O bond to generate ortho-alkenylphenols. acs.orgacs.orgkyoto-u.ac.jp Metal-free methods involving strong acids or bases have also been developed. researchgate.netnih.govacs.org These reactions transform the heteroaromatic core into a different chemical scaffold, providing novel synthetic pathways.

Ring-Closing Pathways: The synthesis of the benzofuran core is commonly achieved through various ring-closing (cyclization) strategies. rsc.org These methods often involve the intramolecular cyclization of a suitably substituted benzene derivative. Common strategies include:

Palladium or copper-catalyzed intramolecular reactions of ortho-halo phenols with alkynes (a tandem Sonogashira coupling-cyclization) or ortho-halo-benzylketones. acs.orgnih.gov

Acid-catalyzed cyclization and dehydration of α-aryloxyketones. rsc.org

Ruthenium-catalyzed isomerization followed by ring-closing metathesis of 1-allyl-2-allyloxybenzenes. organic-chemistry.org

These ring-closing reactions are fundamental to the synthesis of a wide variety of substituted benzofurans, including the this compound scaffold itself. rsc.org

Reactive Intermediates and Elucidation of Reaction Mechanisms

While specific, in-depth mechanistic studies focused exclusively on this compound are not extensively detailed in the reviewed literature, its chemical behavior can be reliably inferred from the well-established reactivity of the benzofuran scaffold and the electronic influence of its substituents. The elucidation of its reaction mechanisms involves considering the interplay between the electron-rich benzofuran ring system, the activating effect of the methoxy group, and the dual electronic nature and synthetic utility of the bromo substituent.

The reactivity of the molecule is primarily dictated by two main features: the potential for electrophilic substitution on the aromatic ring and the capacity of the carbon-bromine bond to participate in metal-catalyzed cross-coupling reactions. Mechanistic investigations of related benzofuran derivatives suggest that reactions proceed through a variety of well-defined reactive intermediates, including carbocations, organometallic complexes, and radical species.

Electrophilic Aromatic Substitution and Arenium Ion Intermediates The benzofuran ring system is inherently nucleophilic and susceptible to electrophilic attack. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Formation of the Intermediate : The electrophile is attacked by the π-electron system of the aromatic ring. This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.

Deprotonation : A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product.

In the case of this compound, the powerful electron-donating methoxy group at the C-4 position strongly activates the benzene portion of the molecule, directing incoming electrophiles primarily to the ortho and para positions relative to itself.

Metal-Catalyzed Cross-Coupling and Organometallic Intermediates The bromine atom at the C-7 position serves as a crucial handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Heck couplings, are fundamental in the synthesis of complex benzofuran derivatives and proceed through a catalytic cycle involving organometallic intermediates.

The general mechanism involves:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the C7-Br bond, forming a high-valent organometallic intermediate (e.g., an organopalladium(II) complex).

Transmetalation : The organic moiety from a second reagent (e.g., an organoboron compound) is transferred to the metal center, displacing the halide.

Reductive Elimination : The two organic groups on the metal center couple and are expelled as the final product, regenerating the active catalyst.

In some palladium-catalyzed processes involving similar benzofuran structures, the formation of η³-heterocyclic complexes as intermediates has also been proposed.

Radical and Other Reactive Intermediates Modern synthetic methodologies have introduced pathways involving radical intermediates for the functionalization of heterocyclic systems. For instance, reactions initiated by single-electron transfer (SET) can generate radical ions or neutral radical intermediates. These species can undergo subsequent cyclization or coupling reactions. Furthermore, treatment of the C7-Br bond with strong bases or organometallic reagents like n-butyllithium can lead to halogen-metal exchange, generating a potent 7-lithio-4-methoxy-1-benzofuran intermediate. This organolithium species acts as a strong nucleophile, readily reacting with a wide range of electrophiles.

The following tables summarize the key reactive intermediates and mechanistic pathways pertinent to the chemistry of this compound, based on analogous systems.

| Intermediate Type | Associated Reaction Class | Key Mechanistic Step of Formation |

|---|---|---|

| Arenium Ion (Sigma Complex) | Electrophilic Aromatic Substitution | Attack of an electrophile by the π-system of the aromatic ring. |

| Organopalladium(II) Complex | Palladium-Catalyzed Cross-Coupling | Oxidative addition of a Pd(0) catalyst into the C7-Br bond. |

| Organonickel(II) Complex | Nickel-Catalyzed Cross-Coupling | Oxidative addition of a Ni(0) catalyst into an aryl-halide bond. |

| Radical Intermediates | Radical Coupling/Cyclization | Single-electron transfer (SET) to or from the benzofuran scaffold. |

| Organolithium Species | Nucleophilic Substitution | Halogen-metal exchange at the C7-Br bond with an alkyllithium reagent. |

| Reaction Class | Reactive Site | Proposed Mechanism | Primary Intermediate |

|---|---|---|---|

| Nitration/Halogenation | Benzene Ring (C5 or C6) | Two-step electrophilic aromatic substitution. | Arenium Ion |

| Suzuki Coupling | C7-Br Bond | Catalytic cycle of oxidative addition, transmetalation, reductive elimination. | Organopalladium(II) Complex |

| Sonogashira Coupling | C7-Br Bond | Palladium/copper co-catalyzed cycle involving organometallic species. | Organopalladium(II) and Copper Acetylide Species |

| Lithiation | C7-Br Bond | Halogen-metal exchange. | 7-Lithio-4-methoxy-1-benzofuran |

Utility of 7 Bromo 4 Methoxy 1 Benzofuran As a Strategic Chemical Building Block

Construction of Diverse Heterocyclic Systems

The presence of a bromine atom on the benzofuran (B130515) core of 7-Bromo-4-methoxy-1-benzofuran makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of diverse and complex heterocyclic systems, enabling the fusion of additional rings and the introduction of various substituents.

Synthesis of Fused-Ring Molecular Scaffolds

The strategic placement of the bromine atom at the 7-position of this compound allows for its participation in annulation reactions to create fused-ring systems. Palladium- and copper-catalyzed reactions are particularly powerful in this regard. For instance, Sonogashira coupling of a bromo-benzofuran with a terminal alkyne, followed by an intramolecular cyclization, is a well-established method for the synthesis of benzofuran-fused heterocycles. nih.govacs.org This approach allows for the construction of novel polycyclic frameworks with potential applications in medicinal chemistry and materials science.

A general strategy for the synthesis of such fused systems involves a two-step sequence:

Palladium-Catalyzed Cross-Coupling: The bromine atom of this compound can be coupled with a variety of functionalized partners.

Intramolecular Cyclization: Subsequent intramolecular reaction of the newly introduced substituent leads to the formation of a new ring fused to the benzofuran core.

| Coupling Partner | Catalyst System | Fused Ring System |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Furan (B31954), Pyrrole, Thiophene derivatives |

| Vinylboronic acid | Pd(PPh₃)₄ | Benzene (B151609), Pyridine derivatives |

| Amine | Pd₂(dba)₃/ligand | Pyrrole, Indole derivatives |

This table presents potential synthetic routes based on established methodologies for analogous bromo-heterocycles.

Incorporation into Complex Polycyclic Aromatic Architectures

Beyond the synthesis of simple fused rings, this compound can serve as a key building block for the construction of more complex polycyclic aromatic architectures. The bromine atom provides a handle for iterative cross-coupling reactions, allowing for the sequential addition of multiple aromatic or heteroaromatic rings. This strategy is particularly useful in the synthesis of extended π-conjugated systems, which are of great interest for their potential applications in organic electronics.

The Suzuki cross-coupling reaction, which couples an organoboron reagent with a halide, is a powerful tool for this purpose. By reacting this compound with various arylboronic acids, a wide range of arylated benzofuran derivatives can be synthesized. These can then be subjected to further cyclization or coupling reactions to build up larger polycyclic structures.

Design and Synthesis of Novel Molecular Architectures

The versatility of this compound extends to its use in the design and synthesis of novel molecular architectures, particularly in the context of diversity-oriented synthesis and the creation of compound libraries.

Applications in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. This compound is an excellent starting point for DOS due to the orthogonal reactivity of its functional groups. The bromine atom can be functionalized through a variety of cross-coupling reactions, while the methoxy (B1213986) group and the benzofuran ring itself can also be modified.

This multi-faceted reactivity allows for the generation of a wide range of molecular scaffolds from a single starting material. For example, a library of compounds could be generated by reacting this compound with a diverse set of building blocks under different reaction conditions, leading to a collection of molecules with varied shapes, sizes, and functional group displays.

Development of Libraries of Benzofuran-Containing Compounds

The development of focused libraries of benzofuran-containing compounds is a key strategy in drug discovery, as this scaffold is present in many biologically active molecules. researchgate.net this compound provides a reliable and efficient entry point for the construction of such libraries.

By employing parallel synthesis techniques, a large number of analogs can be rapidly synthesized by reacting this compound with a library of coupling partners. For instance, a library of 2-arylbenzofurans can be generated via Suzuki coupling with a diverse set of arylboronic acids. Similarly, libraries of 2-alkynylbenzofurans and 2-aminobenzofurans can be accessed through Sonogashira and Buchwald-Hartwig amination reactions, respectively.

| Reaction Type | Coupling Partner | Resulting Library |

| Suzuki Coupling | Arylboronic acids | 2-Arylbenzofurans |

| Sonogashira Coupling | Terminal alkynes | 2-Alkynylbenzofurans |

| Buchwald-Hartwig Amination | Amines | 2-Aminobenzofurans |

This table illustrates the potential for generating diverse compound libraries from this compound using various cross-coupling reactions.

This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic functionalization allows for the efficient construction of a wide range of diverse and complex molecular architectures. From the synthesis of fused-ring systems and polycyclic aromatic compounds to its application in diversity-oriented synthesis and the development of compound libraries, this readily accessible benzofuran derivative continues to be a key tool for chemists in the pursuit of novel molecules with interesting properties and functions.

Advanced Characterization and Computational Studies of 7 Bromo 4 Methoxy 1 Benzofuran

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. Through methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, chemists can piece together the atomic connectivity, functional groups, and electronic properties of a molecule like 7-Bromo-4-methoxy-1-benzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The analysis would focus on chemical shifts (δ), integration (number of protons), and splitting patterns (coupling constants, J).

Expected Signals : The spectrum should display signals for the protons on the furan (B31954) ring (H-2 and H-3) and the benzene (B151609) ring (H-5 and H-6), as well as a singlet for the methoxy (B1213986) group (-OCH₃) protons.

Chemical Shifts : The aromatic protons would typically appear in the downfield region (approx. 6.5-8.0 ppm). The methoxy protons would appear as a singlet further upfield (approx. 3.8-4.0 ppm).

Coupling : The protons on the furan ring (H-2 and H-3) would likely appear as doublets due to coupling with each other. The protons on the benzene ring (H-5 and H-6) would also show coupling, appearing as doublets.

A hypothetical data table would look like this:

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| Hypothetical Value | d | J | 1H | H-2 or H-3 |

| Hypothetical Value | d | J | 1H | H-2 or H-3 |

| Hypothetical Value | d | J | 1H | H-5 or H-6 |

| Hypothetical Value | d | J | 1H | H-5 or H-6 |

| Hypothetical Value | s | - | 3H | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, nine distinct signals would be expected, one for each carbon atom.

Expected Signals : Signals would correspond to the two carbons of the furan ring, the six carbons of the benzene ring (including those bonded to the bromo, methoxy, and oxygen groups), and the carbon of the methoxy group.

Chemical Shifts : The aromatic and furan carbons would resonate in the downfield region (approx. 100-160 ppm). The carbon attached to the bromine atom (C-7) would be influenced by the halogen's electronegativity. The methoxy carbon would appear in the upfield region (approx. 55-60 ppm).

A hypothetical data table would be structured as follows:

| Chemical Shift (ppm) | Assignment |

| Hypothetical Value | C-2 |

| Hypothetical Value | C-3 |

| Hypothetical Value | C-3a |

| Hypothetical Value | C-4 |

| Hypothetical Value | C-5 |

| Hypothetical Value | C-6 |

| Hypothetical Value | C-7 |

| Hypothetical Value | C-7a |

| Hypothetical Value | -OCH₃ |

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Bands : The IR spectrum of this compound would show characteristic absorption bands for C-H stretching (aromatic), C=C stretching (aromatic and furan), C-O stretching (ether and furan), and a C-Br stretching band in the fingerprint region.

A hypothetical data table would list the following:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical 3100-3000 | Medium | Aromatic C-H Stretch |

| Hypothetical 1600-1450 | Medium-Strong | Aromatic/Furan C=C Stretch |

| Hypothetical 1250-1000 | Strong | Aryl-O & Furan C-O Stretch |

| Hypothetical < 700 | Medium-Strong | C-Br Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound.

Molecular Ion Peak (M⁺) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226/228 u) with a characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Fragmentation : Key fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺), a methyl group from the methoxy function ([M-CH₃]⁺), and potentially the loss of a CO molecule, which is common for furan rings.

A hypothetical data table would include:

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment |

| Hypothetical 228 | High | [M+2]⁺ (with ⁸¹Br) |

| Hypothetical 226 | High | [M]⁺ (with ⁷⁹Br) |

| Hypothetical 211/213 | Medium | [M-CH₃]⁺ |

| Hypothetical 147 | Medium | [M-Br]⁺ |

| Hypothetical 119 | Medium | [M-Br-CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like benzofuran (B130515).

Expected Absorptions : The conjugated system of the benzofuran ring would lead to characteristic absorption bands in the UV region (typically between 200-400 nm), corresponding to π → π* transitions. The specific position of the maximum absorbance (λ_max) would be influenced by the methoxy and bromo substituents.

A hypothetical data table would show:

| λ_max (nm) | Solvent | Assignment |

| Hypothetical Value | e.g., Ethanol | π → π* transition |

| Hypothetical Value | e.g., Ethanol | π → π* transition |

Computational Chemistry and Quantum Mechanical Investigations

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of benzofuran derivatives. aip.orgresearchgate.net These methods allow for the detailed examination of electronic structure, molecular orbitals, and charge distribution, which collectively govern the molecule's chemical characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. aip.org Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound and predict its vibrational frequencies. semanticscholar.orgresearchgate.net

The optimized geometric parameters, including bond lengths and angles, provide the most stable conformation of the molecule. This information is fundamental for understanding its structural properties. DFT calculations also serve as the foundation for further analyses, such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies, which are crucial for predicting reactivity. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Benzofuran Core This table presents typical bond lengths and angles for a benzofuran ring system based on DFT calculations to illustrate the type of data obtained. Specific values for this compound would require dedicated computation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.35 | C1-O-C7 | 106.0 |

| O-C1 | 1.37 | C2-C1-O | 111.0 |

| C6-C7 | 1.39 | C1-C2-C3 | 107.0 |

| C7-O | 1.38 | C3-C4-C5 | 120.0 |

| C3-C4 | 1.40 | C5-C6-C7 | 119.0 |

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating methoxy group and the electron-withdrawing bromine atom would significantly influence the energy and distribution of these orbitals. The HOMO is expected to be distributed across the benzofuran ring and the methoxy group, while the LUMO may have significant contributions from the bromine-substituted carbon atom.

Table 2: Exemplary Frontier Molecular Orbital Energies Values are illustrative, based on typical DFT calculations for similar aromatic compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 | LUMO - HOMO |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are favorable sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack, while green areas represent neutral potential. semanticscholar.org

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the furan ring and the methoxy group, making them potential sites for interaction with electrophiles. The hydrogen atoms and potentially the region around the bromine atom might exhibit positive electrostatic potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized Lewis-like structures. wisc.edu This method quantifies delocalization and hyperconjugative interactions by examining the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is evaluated using second-order perturbation theory. semanticscholar.orgwisc.edu

Table 3: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions This table shows hypothetical E(2) values for key interactions expected in the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O-furan) | π* (C1-C2) | ~20-30 | π-conjugation |

| LP (O-methoxy) | π* (C4-C5) | ~5-15 | Resonance |

| π (C5-C6) | π* (C3-C4) | ~15-25 | Aromatic delocalization |

Based on the energies of the HOMO and LUMO obtained from DFT calculations, various global and local reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of a molecule. researchgate.netmdpi.com

Global Reactivity Descriptors:

Chemical Hardness (η): Measures resistance to change in electron distribution. A higher value indicates greater stability. nih.gov

Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. nih.gov

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when the total number of electrons changes, identifying the most reactive sites within the molecule.

Parr Functions: Used to predict the most likely sites for nucleophilic and electrophilic attacks. mdpi.com

These descriptors provide a quantitative framework for comparing the reactivity of different parts of the this compound molecule.

Table 4: Representative Global Reactivity Descriptors Values are illustrative examples for a substituted benzofuran.

| Descriptor | Formula | Typical Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.25 |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.25 |

| Global Electrophilicity (ω) | μ2 / 2η | ~4.00 |

X-ray Crystallography for Solid-State Structure Determination

While computational methods provide invaluable information on an isolated molecule, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This experimental method reveals accurate bond lengths, bond angles, and torsion angles.

A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure. Furthermore, it would elucidate the crystal packing, revealing intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking, which govern the supramolecular architecture. researchgate.net To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Should such a study be performed, the resulting data would be crucial for understanding its solid-state properties and for validating the results of theoretical calculations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-4-methoxy-1-benzofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a methoxy-substituted benzofuran precursor. For example, bromination using reagents like NBS (N-bromosuccinimide) or CBr₄ in the presence of a catalyst (e.g., PPh₃) under anhydrous conditions is common . Protecting groups for the methoxy moiety may be necessary to avoid side reactions. Optimization requires monitoring via TLC and GC-MS to track intermediates. Challenges include low yields due to steric hindrance or competing reactions, as seen in analogous 2-bromo-7-HBF syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions. The methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show coupling patterns reflecting bromine’s deshielding effects .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (MW: 243.05 g/mol for C₉H₇BrO₂) and isotopic patterns for bromine .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles, validated using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths or thermal parameters may arise from twinning or poor data resolution. Use SHELXL’s TWIN and BASF commands to model twinning . Compare anisotropic displacement parameters (ADPs) with similar structures (e.g., 5-bromo-7-methyl-1-benzofuran derivatives ). Validate refinement with R-factor convergence (<5%) and Fo-Fc difference maps .

Q. What strategies improve the regioselectivity of bromination in methoxy-substituted benzofurans?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts electrophilic attack sites based on frontier molecular orbitals. Experimentally, using directing groups (e.g., sulfinyl groups at C3) or Lewis acids (e.g., FeCl₃) can enhance bromination at C7 . Monitor reaction kinetics via in situ IR to optimize temperature and reagent stoichiometry.

Q. How do steric and electronic effects of the methoxy group impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methoxy group at C4 donates electron density via resonance, activating the ring for nucleophilic substitution at C6. Steric hindrance from the methoxy group may limit accessibility in Buchwald-Hartwig couplings. Use bulky ligands (e.g., XPhos) to mitigate side reactions. Suzuki-Miyaura coupling with arylboronic acids requires Pd(OAc)₂ and K₂CO₃ in DMF at 80–100°C .

Data Analysis and Computational Modeling

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

- LogP : Calculate via ChemAxon or ACD/Labs using fragment-based methods. Experimental LogP for analogs is ~2.1 .

- Toxicity : Use QSAR models in Toxtree or Derek Nexus to assess mutagenicity risks.

- Crystal packing : Mercury software visualizes Hirshfeld surfaces to analyze intermolecular interactions (e.g., C-H···O contacts) .

Structural and Crystallographic Reference Data

| Parameter | Value | Source |

|---|---|---|

| C-Br bond length | 1.89–1.92 Å | |

| Dihedral angle (benzofuran) | 0.5–2.5° (planarity deviation) | |

| R-factor (X-ray) | <0.05 (high-resolution data) |

Key Literature and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.